1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone
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Overview
Description
1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound with acetylcholinesterase inhibitory activity.
Uniqueness
1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit acetylcholinesterase while exhibiting lower activity towards butyrylcholinesterase sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C20H18N2O/c1-13(23)14-6-4-7-15(12-14)21-20-16-8-2-3-10-18(16)22-19-11-5-9-17(19)20/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,21,22) |
InChI Key |
COFGHNNNKUCSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3CCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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